3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
Description
Significance of Pyrazolo[4,3-d]pyrimidine as a Privileged Heterocyclic Scaffold in Drug Discovery
The pyrazolo[4,3-d]pyrimidine scaffold is recognized as a bioisostere of purine (B94841), the fundamental heterocyclic system found in nucleotides like adenine (B156593) and guanine. This structural mimicry allows pyrazolo[4,3-d]pyrimidine derivatives to act as competitive inhibitors at the ATP-binding sites of many enzymes, particularly kinases. nih.gov Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The ability of the pyrazolo[4,3-d]pyrimidine core to effectively target these enzymes has cemented its status as a privileged scaffold in the design of novel therapeutics.
The versatility of the pyrazolo[4,3-d]pyrimidine ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This modular nature is a significant advantage in the iterative process of drug development.
Overview of the Dichlorinated Pyrazolo[4,3-d]pyrimidine Core in Medicinal Chemistry Research
Within the family of pyrazolo[4,3-d]pyrimidines, the 3,5-dichloro-1H-pyrazolo[4,3-d]pyrimidine core represents a key synthetic intermediate. The two chlorine atoms on the pyrimidine (B1678525) ring are highly reactive and susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility in medicinal chemistry, as it allows for the sequential and regioselective introduction of different functional groups.
The differential reactivity of the chlorine atoms at the 3- and 5-positions can be exploited to synthesize a diverse library of derivatives. For instance, one chlorine can be displaced by a specific amine, while the other is replaced by a different nucleophile, leading to the creation of complex molecules with tailored biological activities. This strategic functionalization is central to the development of highly selective kinase inhibitors.
A closely related and more extensively studied isomer is 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Its commercial availability and well-documented reactivity have made it a popular starting material for the synthesis of numerous clinically relevant compounds. sigmaaldrich.com The principles of its reactivity, involving sequential nucleophilic substitution at the chlorinated positions, are directly applicable to understanding the potential of the this compound core.
Historical Context and Evolution of Pyrazolo[4,3-d]pyrimidine Derivatives in Therapeutic Development
The exploration of pyrazolopyrimidines as therapeutic agents dates back several decades, with early interest sparked by their structural similarity to purines. nih.gov Initial studies focused on their potential as antimetabolites for cancer therapy. Over the years, the focus has shifted towards their application as kinase inhibitors.
A landmark achievement in the therapeutic application of the pyrazolo[3,4-d]pyrimidine scaffold, a close isomer of the [4,3-d] series, is the development of Ibrutinib (Imbruvica®). Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) and is used in the treatment of certain B-cell malignancies. google.com The synthesis of Ibrutinib and its analogues often utilizes a dichlorinated pyrazolopyrimidine core as a key building block, highlighting the industrial and clinical relevance of this chemical motif. google.com
The success of Ibrutinib has spurred further research into other pyrazolopyrimidine derivatives targeting a range of kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.govsigmaaldrich.comrsc.org This ongoing research continues to uncover new therapeutic applications for this versatile scaffold, with the dichlorinated intermediates playing a pivotal role in the synthetic strategies employed.
Research Findings on Pyrazolopyrimidine Derivatives
The following table summarizes key research findings on various pyrazolopyrimidine derivatives, illustrating the therapeutic potential of this scaffold.
| Derivative Class | Target | Therapeutic Area | Key Findings |
| Pyrazolo[3,4-d]pyrimidines | Bruton's tyrosine kinase (BTK) | Oncology | Development of Ibrutinib, a highly effective covalent inhibitor for B-cell cancers. google.com |
| Pyrazolo[3,4-d]pyrimidines | Cyclin-dependent kinase 2 (CDK2) | Oncology | Identification of potent inhibitors with anti-proliferative activity in cancer cell lines. rsc.org |
| Pyrazolo[3,4-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Oncology | Design of inhibitors targeting both wild-type and mutant forms of EGFR. nih.gov |
| Pyrazolo[4,3-d]pyrimidines | Phosphodiesterase 5 (PDE5) | Men's Health | Basis for the development of sildenafil (B151) (Viagra®) for erectile dysfunction. |
| Pyrazolo[4,3-d]pyrimidines | Toll-like receptor 4 (TLR4) | Anti-inflammatory | Discovery of compounds that inhibit the production of pro-inflammatory cytokines. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C5H2Cl2N4 |
|---|---|
Molecular Weight |
189.00 g/mol |
IUPAC Name |
3,5-dichloro-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5H2Cl2N4/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11) |
InChI Key |
MLYMYGBNGIZLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC2=C(NN=C21)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3,5 Dichloro 1h Pyrazolo 4,3 D Pyrimidine
Electrophilic Substitution Reactions on the Pyrazolo Ring System
The pyrazole (B372694) moiety within the pyrazolo[4,3-d]pyrimidine system is generally susceptible to electrophilic substitution reactions. However, the reactivity is influenced by the electron-withdrawing nature of the fused pyrimidine (B1678525) ring and the substituents on the pyrazole ring itself. In the case of 3,5-dichloro-1H-pyrazolo[4,3-d]pyrimidine, the pyrimidine ring deactivates the pyrazole ring towards electrophilic attack.
Detailed studies on the direct electrophilic substitution of this compound are not extensively reported in the literature. However, insights can be drawn from related pyrazolo[1,5-a]pyrimidine (B1248293) systems. For instance, regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines has been achieved at the C-3 position using potassium halide salts and a hypervalent iodine(III) reagent in water, suggesting that under specific conditions, electrophilic substitution on the pyrazole ring is feasible. This process is believed to proceed through an electrophilic substitution mechanism.
Regioselective Functionalization at C-3 and C-5 Positions
The chlorine atoms at the C-3 and C-5 positions of this compound are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a versatile handle for regioselective functionalization. The differential reactivity of these two positions allows for sequential and controlled introduction of various substituents.
Studies on analogous dichlorinated heterocyclic systems, such as 3,5-dichloro-1,2,4-thiadiazole, have demonstrated that sequential Suzuki-Miyaura coupling reactions can be performed. nih.gov By controlling the reaction temperature, either mono- or diarylated products can be obtained. nih.gov This suggests that a similar strategy could be applied to this compound to achieve regioselective arylation at the C-3 and C-5 positions.
In the closely related pyrazolo[1,5-a]pyrimidine series, the chlorine atom at the C-7 position (analogous to C-5 in the pyrazolo[4,3-d]pyrimidine system) is reported to be more reactive towards nucleophilic substitution than the chlorine at the C-5 position (analogous to C-3). nih.gov This differential reactivity allows for selective substitution at the more reactive position first, followed by modification at the less reactive site. Common nucleophiles used in these reactions include amines and thiols.
The following table summarizes the regioselective functionalization strategies that can be inferred for this compound based on related heterocyclic systems.
| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| C-3 and C-5 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols | Amino, Thioether |
| C-3 and C-5 | Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst, Base | Aryl |
| C-3 and C-5 | Buchwald-Hartwig Amination | Amines, Palladium catalyst, Ligand, Base | Amino |
Diversification of the Fused Heterocyclic System through Chemical Transformations
The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through various chemical transformations. These transformations are key to exploring the chemical space around this privileged core and developing compounds with diverse pharmacological properties.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the derivatization of the this compound core.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups at the C-3 and C-5 positions by reacting the dichloro-scaffold with boronic acids in the presence of a palladium catalyst and a base. nih.gov The reaction conditions can be tuned to achieve either mono- or di-substitution. nih.gov
Buchwald-Hartwig Amination: This method provides a direct route to introduce a wide range of primary and secondary amines at the C-3 and C-5 positions. wikipedia.orglibretexts.org The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation, especially when dealing with challenging substrates. wikipedia.orglibretexts.org
Nucleophilic Substitution Reactions: As mentioned earlier, the chlorine atoms at C-3 and C-5 are readily displaced by various nucleophiles. This allows for the introduction of a diverse set of functional groups, including:
Alkoxy and aryloxy groups through reaction with alcohols and phenols.
Alkylthio and arylthio groups via reaction with thiols.
A variety of substituted amino groups.
The following table provides examples of diversification strategies for pyrazolo[4,3-d]pyrimidine and related systems.
| Reaction Type | Position(s) Modified | Reagents | Product Class |
| Suzuki-Miyaura Coupling | C-3 and/or C-5 | Arylboronic acids, Pd catalyst, base | 3,5-Diaryl-1H-pyrazolo[4,3-d]pyrimidines |
| Buchwald-Hartwig Amination | C-3 and/or C-5 | Primary/secondary amines, Pd catalyst, ligand, base | 3,5-Diamino-1H-pyrazolo[4,3-d]pyrimidines |
| Nucleophilic Substitution | C-3 and/or C-5 | Alcohols, thiols, amines | 3,5-Disubstituted-1H-pyrazolo[4,3-d]pyrimidines |
Structure Modification for Enhanced Pharmacological Profiles
The derivatization of the this compound scaffold is primarily driven by the quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The pyrazolo[4,3-d]pyrimidine core is a known hinge-binding motif for many protein kinases, and modifications at the C-3, C-5, and N-1 positions can significantly impact the pharmacological profile of the resulting compounds.
A notable example is the development of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines as potent inhibitors of cyclin-dependent kinases (CDKs). libretexts.org In this series, structural modifications led to the discovery of nanomolar inhibitors with strong antiproliferative activity. libretexts.org The crystal structure of a lead compound in complex with CDK2/A2 confirmed the competitive mode of inhibition. libretexts.org This study highlights the importance of strategic modifications to the pyrazolo[4,3-d]pyrimidine core to achieve high-affinity binding to the target protein.
The following table summarizes the structure-activity relationships (SAR) for pyrazolo[4,3-d]pyrimidine derivatives based on available literature.
| Position of Modification | Type of Substituent | Impact on Pharmacological Profile | Target |
| C-3 | Cyclobutyl | Potent inhibition | Cyclin-Dependent Kinases (CDKs) |
| C-5 | (2-amino-1-ethyl)thio | Enhanced activity | Cyclin-Dependent Kinases (CDKs) |
| N-1/N-2 | [4-(pyrazol-1-yl)benzyl]amino | Increased potency and antiproliferative activity | Cyclin-Dependent Kinases (CDKs) |
Structure Activity Relationship Sar Studies of 3,5 Dichloro 1h Pyrazolo 4,3 D Pyrimidine Derivatives
Positional Effects of Substituents on Biological Activities
The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is highly dependent on the nature and position of various substituents on the bicyclic core and its appended groups. Research into inhibitors for different targets, including cyclin-dependent kinases (CDKs), tubulin, and adenosine (B11128) receptors, has revealed distinct SAR patterns.
For instance, in the development of CDK inhibitors, differential substitution at the C5 and C7 positions is critical. One potent CDK2 inhibitor, designed as a bioisostere of roscovitine (B1683857), features a (R)-[2-(hydroxymethyl)propyl]amino group at C5 and a benzylamino group at C7, highlighting the importance of specific amino substituents at these positions for activity. acs.orgelectronicsandbooks.com The pyrazole (B372694) portion of the scaffold is also crucial; a 3-isopropyl group was incorporated in this series, demonstrating that substitution at this position is a key determinant of potency. acs.orgelectronicsandbooks.com
In the context of microtubule-targeting agents that bind to the colchicine (B1669291) site of tubulin, substitutions at the N1, C5, and C7 positions have been systematically explored. The synthesis of N1-methyl pyrazolo[4,3-d]pyrimidines established the N1 position as a critical anchor for modification. nih.gov The activity of these compounds is profoundly influenced by the substituent at the C5 position. For example, a 3,4,5-trimethoxyanilino group at C5 confers potent tubulin polymerization inhibitory activity. nih.govbohrium.com
Studies on antagonists for the human A3 adenosine receptor have focused on 2-phenylpyrazolo[4,3-d]pyrimidin-7-one derivatives. In this series, substituents at the C5 position and on the 2-phenyl ring were varied. Introducing different groups such as methyl, ethyl, phenyl, and benzyl (B1604629) at the C5 position allowed for a systematic exploration of the steric and electronic requirements for receptor binding. acs.org Similarly, modifying the 2-phenyl ring with groups like methoxy (B1213986) was shown to modulate antagonist potency. acs.org
The following table summarizes the observed effects of substituent positions on the biological activities of pyrazolo[4,3-d]pyrimidine derivatives against various targets.
Influence of Functional Group Diversity on Target Affinity and Selectivity
The diversity of functional groups introduced onto the pyrazolo[4,3-d]pyrimidine scaffold is a determining factor for both target affinity and selectivity.
In the pursuit of microtubule inhibitors, subtle changes to the anilino substituent at the C5 position result in significant shifts in potency. Derivatives featuring a 3,4,5-trimethoxyanilino group were identified as highly potent inhibitors of tubulin polymerization, with IC50 values in the sub-micromolar range. nih.gov Further modifications, such as constraining the conformation of this side chain, were explored to optimize binding within the colchicine pocket of tubulin. nih.govbohrium.com
For CDK inhibitors, the nature of the amino groups at C5 and C7 is paramount for mimicking the binding of ATP and achieving high affinity. The combination of a (R)-[2-(hydroxymethyl)propyl]amino group at C5 and a benzylamino group at C7 in a roscovitine bioisostere led to potent inhibition of CDK2. acs.orgelectronicsandbooks.com The hydroxyl and secondary amine functionalities are key for establishing crucial hydrogen bonds within the kinase active site.
Research on A3 adenosine receptor antagonists demonstrated that modifying the functional group at the C5 position of the 2-phenylpyrazolo[4,3-d]pyrimidin-7-one core directly impacts binding affinity. While small alkyl groups like methyl and ethyl were well-tolerated, larger aromatic groups such as phenyl and benzyl were also accommodated, indicating a relatively flexible binding pocket. acs.org The most potent antagonist in one study, which lacked a C5 substituent but had a 4-methoxyphenyl (B3050149) group at N2, achieved a Ki value of 1.2 nM, underscoring the powerful influence of electronically distinct aryl substituents. acs.org
In the development of inhibitors for hypoxia-inducible factor prolyl hydroxylase (HIF-PHD), the conversion of a benzyl moiety on a lead compound to a different pyrazolopyrimidine derivative resulted in a molecule with enhanced solubility and oral bioavailability, demonstrating how functional group changes can dramatically improve pharmacokinetic properties while maintaining target affinity. researchgate.net
The following table presents data on how varying functional groups on the pyrazolo[4,3-d]pyrimidine scaffold affects inhibitory activity against specific targets.
Bioisosteric Replacements of the Pyrazolo[4,3-d]pyrimidine Scaffold in Ligand Design
A cornerstone of the pyrazolo[4,3-d]pyrimidine scaffold's utility in medicinal chemistry is its role as a bioisostere of purine (B94841). orientjchem.org This principle has been effectively exploited to design potent kinase inhibitors by replacing the natural purine core of ATP or known purine-based inhibitors with the pyrazolo[4,3-d]pyrimidine ring system.
A prominent example is the development of a novel CDK inhibitor based on the structure of roscovitine, a well-established purine-based CDK inhibitor. acs.orgelectronicsandbooks.com In this work, the 9H-purine core of roscovitine was replaced with the 1(2)H-pyrazolo[4,3-d]pyrimidine scaffold. The resulting compound, 7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine, not only retained the inhibitory mechanism but also exhibited superior anticancer activity compared to roscovitine itself. acs.orgelectronicsandbooks.com X-ray crystallography confirmed that the pyrazolo[4,3-d]pyrimidine derivative binds to CDK2 in a manner analogous to roscovitine, validating the bioisosteric replacement strategy. acs.org
The concept of scaffold hopping, a form of bioisosteric replacement, has also been applied successfully in other contexts. In a search for HIF-PHD inhibitors, researchers identified thieno[2,3-d]pyrimidine (B153573) as an initial hit. researchgate.net Subsequent optimization led to the replacement of this scaffold with the pyrazolo[4,3-d]pyrimidine core, resulting in a lead compound with improved properties suitable for development as a therapeutic agent for anemia. researchgate.net This transition highlights the scaffold's favorable drug-like properties and its ability to effectively mimic the interactions of other heterocyclic systems.
Elucidation of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling and structural biology studies have been instrumental in defining the key chemical features of pyrazolo[4,3-d]pyrimidine derivatives that are essential for their interaction with various biological targets.
In the case of microtubule-targeting agents, the pharmacophore is designed to fit the colchicine binding site on tubulin. Molecular modeling suggests that the pyrazolo[4,3-d]pyrimidine scaffold serves as a central hub. bohrium.com The trimethoxyphenyl ring, typically attached at C5, is a crucial feature that occupies a hydrophobic region of the binding site, similar to the A-ring of colchicine. The orientation and electronic nature of this group are vital for potent inhibition of tubulin polymerization. nih.govbohrium.com
For phosphodiesterase V (PDE5) inhibitors, 3D-QSAR and pharmacophore modeling studies on a series of 1-(2-ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines identified essential features for activity. researchgate.net These models highlighted the importance of hydrogen bond acceptors, hydrophobic groups, and specific aromatic features. The studies indicated that the substitution of electron-withdrawing groups on the pyrazole ring and sterically less bulky groups elsewhere are favorable for PDE5 inhibition. researchgate.net
Finally, for A3 adenosine receptor antagonists, the key pharmacophoric elements derived from the 2-phenylpyrazolo[4,3-d]pyrimidin-7-one series include an aromatic ring at the N2 position and a region of variable steric tolerance at the C5 position. acs.org The pyrimidinone oxygen and adjacent nitrogen atoms are critical for interactions within the receptor binding site. The high potency of compounds with a 4-methoxyphenyl group at N2 suggests a key hydrophobic and/or hydrogen bonding interaction in that region of the receptor. acs.org
Biological Target Identification and Mechanistic Research
Inhibition of Protein Kinases
The versatility of the pyrazolo[4,3-d]pyrimidine core has been demonstrated through its derivatization and subsequent evaluation against a panel of protein kinases. These studies have unveiled its potential to target several key players in cellular signaling pathways, underscoring its significance in drug discovery.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a fertile ground for the development of potent CDK inhibitors.
Notably, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of CDKs. nih.govnih.gov Further structural modifications of this scaffold have led to the discovery of novel nanomolar inhibitors with strong antiproliferative activity. nih.gov For instance, the crystal structure of CDK2/cyclin A2 in complex with a 3,5,7-substituted pyrazolo[4,3-d]pyrimidine derivative confirmed its competitive mode of inhibition. nih.gov
Research has also explored the closely related pyrazolo[3,4-d]pyrimidine scaffold, which is a bioisostere of the purine (B94841) ring and has shown potent growth inhibitory activity through the inhibition of CDKs such as CDK1 and CDK2. nih.gov A series of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govgoogle.comtriazolo[1,5-c]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit CDK2/cyclin A. Several of these compounds demonstrated significant inhibitory activity at nanomolar concentrations. nih.gov
Table 1: Inhibitory Activity of Pyrazolo[4,3-d]pyrimidine and Related Derivatives against CDKs
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| 3,5,7-Trisubstituted Pyrazolo[4,3-d]pyrimidines | CDKs | Identified as potent, nanomolar inhibitors with strong antiproliferative activity. nih.govnih.gov | nih.govnih.gov |
| Pyrazolo[3,4-d]pyrimidines | CDK1, CDK2 | Act as purine bioisosteres with potent growth inhibitory activity. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine & Pyrazolo[4,3-e] nih.govnih.govgoogle.comtriazolo[1,5-c]pyrimidine derivatives | CDK2/cyclin A | Exhibited significant inhibitory activity at nanomolar concentrations. | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and mutations in EGFR can lead to resistance to existing treatments. While much of the research has focused on the pyrazolo[3,4-d]pyrimidine isomer, the findings provide valuable insights into the potential of the broader pyrazolopyrimidine class.
New derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been designed and synthesized as inhibitors of both wild-type EGFR (EGFRWT) and the drug-resistant T790M mutant (EGFRT790M). In one study, a lead compound, 12b, demonstrated potent inhibitory activity against EGFRWT with an IC50 value of 0.016 µM and also showed significant activity against EGFRT790M with an IC50 of 0.236 µM.
Table 2: Inhibitory Activity of a 1H-Pyrazolo[3,4-d]pyrimidine Derivative against EGFR
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 12b | EGFRWT | 0.016 | |
| 12b | EGFRT790M | 0.236 |
Src, Fyn, and Bcr-Abl Kinase Inhibition
Src family kinases (SFKs), including Src and Fyn, and the fusion protein Bcr-Abl are non-receptor tyrosine kinases that play critical roles in cancer cell proliferation, survival, and metastasis. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully exploited to develop inhibitors targeting these kinases.
A family of dual Src/Abl inhibitors based on a substituted pyrazolo[3,4-d]pyrimidine scaffold has been reported to be active against several tumor cell lines. drugbank.com A lead optimization study of 4-anilino-substituted pyrazolo[3,4-d]pyrimidines identified compounds with potent inhibitory activity against Src, Fyn, and Bcr-Abl. mdpi.com For example, compound 1a (SI83) showed significant inhibitory activity against these kinases. mdpi.com
Table 3: Enzymatic Activity of a 4-Anilino-Substituted Pyrazolo[3,4-d]pyrimidine (1a/SI83)
| Target Kinase | Enzymatic Activity | Reference |
|---|---|---|
| Src | Potent Inhibitor | mdpi.com |
| Fyn | Potent Inhibitor | mdpi.com |
| Bcr-Abl | Potent Inhibitor | mdpi.com |
p38 Kinase Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are involved in cellular responses to stress and inflammation and are implicated in various diseases. While the broader pyrazolopyrimidine class has shown inhibitory activity against p38, specific research on 3,5-dichloro-1H-pyrazolo[4,3-d]pyrimidine derivatives as p38 inhibitors is not extensively documented in the reviewed literature.
Glycogen Synthase Kinase (GSK) Inhibition
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation has been linked to several diseases, including cancer and neurodegenerative disorders. Although various heterocyclic compounds have been investigated as GSK-3 inhibitors, specific studies focusing on this compound derivatives are limited in the available literature.
B-Raf and MEK Kinase Inhibition
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and mutations in B-Raf are common in many cancers, particularly melanoma. While pyrazolo[3,4-d]pyrimidine derivatives have been explored as pan-RAF inhibitors, there is a lack of specific data in the reviewed scientific literature regarding the inhibition of B-Raf or MEK by compounds with the this compound scaffold.
Adenosine (B11128) Receptor Antagonism (e.g., A1, A2A, A3 Adenosine Receptors)
The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the [4,3-d] system, is a well-established framework for developing adenosine receptor antagonists. Derivatives of this class have shown affinity for various adenosine receptor subtypes, including A1, A2A, and A3.
Research has demonstrated that pyrazolo[3,4-d]pyrimidines are a versatile class of compounds that exhibit A1 adenosine receptor affinity. researchgate.net A study focusing on analogues of 1-methylisoguanosine (B1211035) synthesized two series of pyrazolo[3,4-d]pyrimidines. The compound 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one emerged as the most potent, with an IC50 of 6.4 µM for the A1 receptor. researchgate.net This same compound was slightly less potent at A2 receptors, showing an IC50 of 19.2 µM. researchgate.net
Further investigations have described series of pyrazolo[3,4-d]pyrimidines as selective adenosine A2A antagonists, which are of interest for their potential in treating conditions like Parkinson's disease. ebi.ac.uk In the context of the A3 adenosine receptor, which is implicated in glioma cell proliferation, N(2)-substituted pyrazolo[3,4-d]pyrimidines have been developed as highly potent and selective antagonists. nih.gov For instance, compound 2b (R(1) = CH(3) and R(2) = COC(6)H(4)-4-OCH(3)) displayed a remarkable binding affinity (Ki) of 0.18 nM at the human A3 adenosine receptor. nih.gov
| Compound | Target Receptor | Affinity (IC50 / Ki) | Reference |
|---|---|---|---|
| 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | A1 Adenosine Receptor | 6.4 µM (IC50) | researchgate.net |
| 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | A2 Adenosine Receptor | 19.2 µM (IC50) | researchgate.net |
| Compound 2a (R1=CH3, R2=COC6H5) | A3 Adenosine Receptor (human) | 0.60 nM (Ki) | nih.gov |
| Compound 2b (R1=CH3, R2=COC6H4-4-OCH3) | A3 Adenosine Receptor (human) | 0.18 nM (Ki) | nih.gov |
Xanthine (B1682287) Oxidase (XO) Inhibition
The pyrazolo[3,4-d]pyrimidine core is famously represented by Allopurinol (B61711) (1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one), a drug used to decrease uric acid production by inhibiting xanthine oxidase (XO). acs.org Building on this, various derivatives have been evaluated for their XO inhibitory activity.
A study comparing several pyrazolopyrimidine-based inhibitors found that some derivatives showed inhibitory activity comparable to allopurinol. scispace.com Specifically, 4-mercapto-1H-pyrazolo[3,4-d]pyrimidine and 4-amino-6-hydroxypyrazolo-3,4-d]pyrimidine were identified as potent competitive inhibitors of XO. scispace.com An important finding was that, unlike allopurinol which can produce reactive oxygen species (ROS), these two compounds displayed inhibitory properties without generating XO-mediated ROS. scispace.com
| Compound | Inhibitory Activity (IC50) | Reference |
|---|---|---|
| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 µM | scispace.com |
| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | 1.326 µM | scispace.com |
| 4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.564 µM | scispace.com |
| Allopurinol (Reference) | 0.776 µM | scispace.com |
Phosphodiesterase 5 (PDE5) Inhibition
Both pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have been identified as potent and selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP). scispace.comacs.org Inhibition of PDE5 is a therapeutic strategy for various conditions.
Research into polycyclic pyrazolo[3,4-d]pyrimidines revealed that substitutions on the pyrazole (B372694) ring could yield compounds with high potency and selectivity for cGMP PDEs, namely PDE1 and PDE5. scispace.comnih.gov Compound 4c from this series, with a C-3 benzyl (B1604629) and N-2 methyl disubstitution, was a particularly effective inhibitor with an IC50 of 75 nM for PDE5, while showing much lower activity against PDE3 (IC50 = 55,000 nM). nih.govnih.gov More recent studies have designed novel series of 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-one derivatives that also show potent PDE5 inhibition, with activities similar to that of sildenafil (B151). nih.gov
| Compound Class / Specific Compound | Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Polycyclic pyrazolo[3,4-d]pyrimidine (Compound 4c) | PDE1 | 60 nM | scispace.comnih.govnih.gov |
| Polycyclic pyrazolo[3,4-d]pyrimidine (Compound 4c) | PDE5 | 75 nM | scispace.comnih.govnih.gov |
| Polycyclic pyrazolo[3,4-d]pyrimidine (Compound 4c) | PDE3 | 55,000 nM | scispace.comnih.govnih.gov |
Other Enzyme Targets (e.g., 5-lipoxygenase)
Beyond the well-documented interactions with adenosine receptors, XO, and PDE5, the pyrazolopyrimidine scaffold has been explored for its activity against other enzyme targets. The pyrazolo[3,4-d]pyrimidine bicycle is recognized for its potential to inhibit not only cyclin-dependent kinases (CDKs) but also 5-lipoxygenase enzymes, which are involved in inflammatory pathways. acs.org
Additionally, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of CDKs, which are crucial regulators of the cell cycle and established drug targets in oncology. researchgate.netresearchgate.net Further modifications of this specific scaffold led to the development of nanomolar inhibitors with strong antiproliferative activity. researchgate.net One such derivative, compound 24 , was found to be a dual-action agent, acting as a kinase inhibitor and also inducing the degradation of cyclin K. researchgate.net
Mechanisms of Cellular Activity and Molecular Pathways
The inhibition of various enzyme targets by pyrazolo[4,3-d]pyrimidine derivatives translates into significant effects on cellular processes, particularly those relevant to cancer biology, such as apoptosis and cell cycle control.
Derivatives of the pyrazolopyrimidine scaffold have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells. One study found that a 1H-pyrazolo[3,4-d]pyrimidine derivative, compound 12b , was a potent inducer of apoptosis in A549 lung cancer cells. nih.gov Treatment with this compound led to an 11-fold increase in early-stage apoptosis and a significant increase in the Bax/Bcl-2 ratio, which is a key indicator of the intrinsic apoptotic pathway. nih.gov
Similarly, a related pyrazolo[3,4-d]pyridazine derivative, PPD-1 , also induced apoptosis in A549 cells, with the percentage of apoptotic cells increasing from 0.57% in untreated cells to 10.06% after treatment. This was accompanied by a significant overexpression of the pro-apoptotic proteins caspase-3 and Bax, and an inhibition of the anti-apoptotic Bcl-2 gene. Furthermore, 3,5,7-substituted pyrazolo[4,3-d]pyrimidines have been shown to induce apoptosis in lymphoma cell lines, confirming the pro-apoptotic potential of this structural class across different cancer types. researchgate.net
| Compound | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Compound 12b (pyrazolo[3,4-d]pyrimidine derivative) | A549 (Lung Cancer) | 11-fold increase in early apoptosis; 8.8-fold increase in Bax/Bcl-2 ratio. | nih.gov |
| PPD-1 (pyrazolo[3,4-d]pyridazine derivative) | A549 (Lung Cancer) | Increased apoptotic cells to 10.06% (from 0.57%); 7.28-fold increase in Bax expression. | |
| Compound 24 (pyrazolo[4,3-d]pyrimidine derivative) | Lymphoma cell lines | Induces apoptosis. | researchgate.net |
In addition to inducing apoptosis, pyrazolopyrimidine derivatives can interfere with the cancer cell cycle, preventing proliferation. Flow cytometry analyses have revealed that these compounds can cause cell cycle arrest at different phases.
For example, the pyrazolo[3,4-d]pyrimidine derivative 12b was found to arrest the cell cycle in A549 cells at the S and G2/M phases. nih.gov The percentage of cells in the G1 phase decreased from 53.87% to 28.04%, while the populations in the S and G2/M phases increased significantly. nih.gov Another study on a pyrazolo[3,4-d]pyrimidine derivative, compound 14 , showed that it caused cell growth arrest at the G0-G1 phase in HCT-116 colorectal carcinoma cells, with the cell population in this phase increasing from 49.51% to 57.04%. acs.org The related pyrazolo[3,4-d]pyridazine PPD-1 was also shown to induce G2/M cell cycle arrest.
| Compound | Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| Compound 12b (pyrazolo[3,4-d]pyrimidine derivative) | A549 (Lung Cancer) | Arrest at S and G2/M phases. | nih.gov |
| Compound 14 (pyrazolo[3,4-d]pyrimidine derivative) | HCT-116 (Colorectal Carcinoma) | Arrest at G0-G1 phase. | acs.org |
| PPD-1 (pyrazolo[3,4-d]pyridazine derivative) | A549 (Lung Cancer) | Arrest at Sub G1 and G2/M phases. |
Inhibition of Cell Proliferation
The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a key structural motif in the development of potent inhibitors of cyclin-dependent kinases (CDKs), enzymes frequently deregulated in various cancers. nih.gov While direct studies on the anti-proliferative activity of this compound are not detailed in the reviewed literature, extensive research has been conducted on its 3,5,7-trisubstituted derivatives, which have demonstrated significant anti-proliferative effects across a range of cancer cell lines. nih.govnih.gov These derivatives, synthesized using the pyrazolo[4,3-d]pyrimidine core, show that strategic substitutions at the 3, 5, and 7 positions are crucial for their potent anticancer activity.
Research has identified a series of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines as novel nanomolar inhibitors with strong anti-proliferative capabilities. nih.govacs.org For instance, by modifying the 5-sulfanyl group of 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines, researchers developed derivatives with potent activity in non-Hodgkin lymphoma cell lines. nih.gov The most effective of these, derivative 4.35 , was shown to have broad anti-proliferative activity across more than 60 different cancer cell lines. nih.gov
Another promising derivative, compound 24 (5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine), also exhibited potent anti-proliferative effects. nih.govacs.org Biochemical and cellular assays in lymphoma cell lines confirmed that the mechanism of action involves the induction of apoptosis. nih.govacs.org Treatment with these compounds leads to the dephosphorylation of CDK substrates, cleavage of PARP-1, and the activation of caspases, all of which are markers of programmed cell death. nih.gov
| Compound | Description | Observed Anti-Proliferative Activity | Cell Lines |
|---|---|---|---|
| Derivative 4.35 | A 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine | Potent activity as a monotherapy and in combination with venetoclax (B612062) in xenograft models. nih.gov | Non-Hodgkin lymphoma cell lines and a panel of over 60 cancer cell lines. nih.gov |
| Compound 24 | 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine | Induces apoptosis through dephosphorylation of retinoblastoma protein and RNA polymerase II. nih.govacs.org | Lymphoma cell lines. nih.govacs.org |
Investigation of Dual-Targeting Capabilities and Multi-Kinase Inhibition
The pyrazolo[4,3-d]pyrimidine framework has proven to be a versatile scaffold for designing inhibitors that can target multiple kinases or act through dual mechanisms. Research into 3,5,7-trisubstituted derivatives has revealed compounds with high selectivity for multiple cyclin-dependent kinases as well as compounds with unique dual-action capabilities. nih.govnih.gov
Kinase profiling of derivative 4.35 confirmed its high selectivity as an inhibitor of several cyclin-dependent kinases, specifically CDK2, CDK5, and CDK9. nih.gov The co-crystal structure of this compound with the CDK2/cyclin A2 complex verified its binding mode within the active site, confirming it as a competitive inhibitor. nih.gov This multi-CDK inhibition is a desirable trait in cancer therapeutics as it can simultaneously block cell cycle progression at different checkpoints.
Furthermore, an investigation into compound 24 revealed a novel dual-mechanism of action. nih.govacs.org Beyond its primary function as a kinase inhibitor, this compound also acts as a "molecular glue." nih.gov It induces a proteasome-dependent degradation of cyclin K by promoting an interaction between CDK12 and DDB1, which leads to the polyubiquitination and subsequent degradation of cyclin K. nih.govacs.org This dual action—inhibiting kinase activity and separately inducing the degradation of a key associated protein—represents a sophisticated anti-cancer strategy that can be more effective and potentially overcome resistance mechanisms associated with single-target inhibitors.
| Compound | Target Kinases | Mechanism of Action | Key Findings |
|---|---|---|---|
| Derivative 4.35 | CDK2, CDK5, CDK9 nih.gov | Competitive kinase inhibition. nih.gov | Demonstrates high selectivity for multiple CDKs, leading to apoptosis via dephosphorylation of CDK substrates. nih.gov |
| Compound 24 | CDK family, specifically investigated with CDK2 and CDK12. nih.govacs.org | 1. Competitive kinase inhibition. nih.govacs.org 2. Molecular glue-induced degradation of Cyclin K. nih.govacs.org | Possesses a dual mechanism, acting as both a kinase inhibitor and an inducer of cyclin K degradation via the proteasome pathway. nih.govacs.org |
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mode of potential drug candidates.
In studies on related pyrazolo[3,4-d]pyrimidine derivatives, docking simulations have been instrumental in identifying key interactions with target proteins. For instance, research on pyrazolo[3,4-d]pyrimidine analogs as inhibitors of Tumor necrosis factor (TNF) receptor-associated protein 1 (TRAP1) kinase revealed significant interactions with amino acid residues such as ASP 594, CYS 532, PHE 583, and SER 536. nih.govmdpi.com The docking scores, measured in kcal/mol, indicate the binding affinity, with more negative values suggesting stronger binding. For a series of pyrazole (B372694) analogs, the most potent compounds exhibited docking scores ranging from -10.422 to -11.265 kcal/mol. nih.govmdpi.com
Similarly, docking studies on pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives against various anticancer targets like DHFR, VEGFR2, and HER-2/neu have helped to elucidate their potential mechanism of action. nih.gov For 3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, a similar docking study would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target to predict its binding orientation and affinity.
Table 1: Illustrative Molecular Docking Data for Pyrazolo-pyrimidine Analogs against TRAP1 Kinase This table is based on data for related compounds and is for illustrative purposes only.
| Compound Analog | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Analog 42 | TRAP1 (5Y3N) | -11.265 | ASP 594, CYS 532, PHE 583 |
| Analog 43 | TRAP1 (5Y3N) | -10.753 | SER 536, ASP 594 |
| Analog 46 | TRAP1 (5Y3N) | -10.532 | PHE 583, CYS 532 |
| Analog 49 | TRAP1 (5Y3N) | -10.422 | ASP 594, SER 536 |
| Analog 56 | TRAP1 (5Y3N) | -10.827 | CYS 532, PHE 583 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of a ligand-protein complex over time. This method is often used to validate docking results and assess the stability of the predicted binding pose.
For pyrazolo[3,4-d]pyrimidine derivatives, 100-nanosecond MD simulations have been used to confirm the stability of the ligand-receptor complexes. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time indicates the stability of the system. A stable complex will typically show low and consistent RMSD fluctuations. nih.gov Studies on other related scaffolds, like thiazolo[4,5-d]pyrimidines, have also employed MD simulations to confirm that the ligand remains stably bound within the active site, maintaining key hydrogen bond interactions throughout the simulation. nih.gov An MD simulation of this compound complexed with a target protein would provide insights into its dynamic behavior and the persistence of crucial intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds.
A 3D-QSAR study on a series of 34 pyrazolo[3,4-d]pyrimidine analogs produced a statistically significant model with a high correlation coefficient (R² = 0.96) and a predictive squared correlation coefficient (Q² = 0.57). nih.gov Such models generate contour maps that show which regions of the molecule are sensitive to modifications. For example, the contour maps might indicate that adding an electron-withdrawing group at a specific position on the phenyl ring could enhance anticancer activity. mdpi.com Developing a QSAR model for a series of this compound derivatives would require a dataset of compounds with measured biological activities and would allow for the prediction of more potent analogs.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. ijcce.ac.ir It is a foundational tool for understanding a molecule's intrinsic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and stability. researchgate.net
For a related compound, 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, DFT calculations determined the HOMO and LUMO energies. researchgate.net A smaller energy gap generally implies higher reactivity. This analysis helps in understanding charge transfer within the molecule and its potential to interact with other species.
Table 2: Illustrative Frontier Orbital Energies from DFT Calculations This table presents hypothetical data for the target compound based on principles from related studies.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 (Hypothetical) |
| ELUMO | -1.5 (Hypothetical) |
| Energy Gap (ΔE) | 5.0 (Hypothetical) |
Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the surface of a molecule. scienceopen.com It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-deficient, susceptible to nucleophilic attack). nih.gov
DFT studies on pyrimidine (B1678525) derivatives and other heterocyclic compounds have used MEP maps to identify reactive sites. ijcce.ac.irresearchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine and pyrazole rings, making them potential sites for hydrogen bonding or coordination, while the regions near the hydrogen and chlorine atoms would show different potential characteristics.
DFT calculations can optimize the geometry of a molecule to its lowest energy state, providing precise information about bond lengths, bond angles, and dihedral angles. researchgate.net These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov For instance, a DFT study on a substituted pyrazolo[3,4-d]pyrimidine detailed the computed bond lengths and angles for the entire structure. researchgate.net Such an analysis for this compound would provide a definitive 3D structure and offer insights into the steric and electronic effects of the dichloro-substitution on the pyrazolo-pyrimidine core.
In silico Prediction of Ligand-Receptor Interactions and Binding Modes
Computational modeling and structural biology have provided significant insights into the binding modes of substituted pyrazolo[4,3-d]pyrimidines. While specific molecular docking studies on this compound are not extensively documented in publicly available research, detailed investigations into closely related analogues, particularly 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines, have elucidated their interactions with protein targets such as cyclin-dependent kinases (CDKs). These studies offer a valuable framework for predicting the potential binding behavior of the dichlorinated compound.
Research on a series of 3,5,7-substituted pyrazolo[4,3-d]pyrimidines has identified them as potent inhibitors of CDKs. nih.gov A key study successfully determined the crystal structure of CDK2/A2 in a complex with a potent inhibitor from this class, namely 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine (Compound 24 ), at a resolution of 1.7 Å. nih.gov This structural data provides a confirmed, atom-level view of the ligand-receptor interactions and the competitive mode of inhibition within the ATP-binding pocket. nih.gov
The analysis of the co-crystal structure revealed that the pyrazolo[4,3-d]pyrimidine scaffold orients itself in the active site to form crucial hydrogen bonds, mimicking the binding of ATP. The N1-H and N2 atoms of the pyrazole ring, along with the N6-amino group of the pyrimidine ring, were identified as key interaction points. Specifically, the binding of Compound 24 is characterized by two essential hydrogen bonds between the pyrazolo[4,3-d]pyrimidine core and the hinge region of the kinase, a pattern typical for competitive kinase inhibitors. nih.gov
The detailed interactions of Compound 24 within the CDK2 active site are summarized in the table below. The pyrimidine N6-H and the pyrazole N2 atom form hydrogen bonds with the backbone carbonyl and amide groups of Leu83, respectively. nih.gov The substituent at the 7-position extends into a hydrophobic pocket, where the benzyl (B1604629) group engages in hydrophobic interactions with residues such as Ile10, Val18, and Ala144. The terminal pyrazole on this substituent forms a hydrogen bond with the backbone carbonyl of Asp86. nih.gov Additionally, the cyclobutyl group at the 3-position occupies a small hydrophobic pocket, while the aminoethylthio group at the 5-position is exposed to the solvent. nih.gov
These findings suggest a dual mechanism of action for some compounds in this class, where they not only act as kinase inhibitors but can also induce the degradation of key cellular proteins like cyclin K by acting as a "molecular glue" to recruit components of the ubiquitin-proteasome system. nih.gov
Table 1: Predicted Ligand-Receptor Interactions for a Substituted Pyrazolo[4,3-d]pyrimidine Analog (Compound 24) with CDK2
| Interacting Ligand Moiety | Interaction Type | Interacting Receptor Residue(s) |
| Pyrimidine N6-H | Hydrogen Bond | Leu83 (Backbone C=O) |
| Pyrazole N2 | Hydrogen Bond | Leu83 (Backbone N-H) |
| Terminal Pyrazole (on C7 substituent) | Hydrogen Bond | Asp86 (Backbone C=O) |
| Benzyl Group (on C7 substituent) | Hydrophobic Interaction | Ile10, Val18, Ala144 |
| Cyclobutyl Group (at C3) | Hydrophobic Interaction | Small hydrophobic pocket |
| Pyrazolo[4,3-d]pyrimidine Core | van der Waals Interactions | Phe80 (Gatekeeper residue) |
| Data sourced from the crystal structure of CDK2/A2 with compound 24. nih.gov |
Preclinical Efficacy and Broad Spectrum Research Applications
In Vitro Antiproliferative Activity in Cancer Cell Lines
No specific studies detailing the in vitro antiproliferative activity of 3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine against common cancer cell lines such as MCF-7, HepG-2, HCT-116, A549, K562, the NCI 60 panel, HT-29, or DU-145 were found in the available literature. Research on related pyrazolo[4,3-d]pyrimidine derivatives has been conducted, but specific data for the 3,5-dichloro substituted version is not available.
In Vivo Efficacy Studies in Relevant Animal Disease Models
There is no available information from in vivo efficacy studies, including those in tumor models, for this compound.
Exploration of Antimicrobial Potential
While a patent document classifies inventions related to pyrazolo[4,3-d]pyrimidine derivatives under antimicrobial compounds, specific data on the antibacterial, antifungal, or antileishmanial activity of this compound is not provided. google.com
Antibacterial Activity
No studies were identified that evaluated the antibacterial effects of this compound against bacteria such as Staphylococcus aureus or Escherichia coli.
Antifungal Activity
Specific research on the antifungal properties of this compound is not present in the available search results.
Antileishmanial Activity
There are no specific findings on the antileishmanial activity of this compound.
Anti-Inflammatory and Analgesic Properties
No studies detailing the anti-inflammatory or analgesic properties of this compound were found.
Antioxidant and Gastroprotective Activities
Currently, there is a lack of specific research data available from the provided search results concerning the direct antioxidant and gastroprotective activities of this compound or its immediate derivatives. While the broader class of pyrimidine (B1678525) derivatives has been investigated for antioxidant properties, studies focusing specifically on the pyrazolo[4,3-d]pyrimidine scaffold in these therapeutic areas have not been identified in the provided search results.
Antiviral Activity
The pyrazolo[4,3-d]pyrimidine nucleus, an analogue of the naturally occurring purine (B94841) ring system, has been a subject of interest in the development of antiviral agents. Research has focused on the synthesis of nucleoside analogues, where a ribofuranosyl moiety is attached to the heterocyclic base, mimicking the structure of formycin A and B.
In one study, a series of 1-β-D-ribofuranosyl-3-methyl-6-substituted-7H-pyrazolo[4,3-d]pyrimidin-7-ones were synthesized and evaluated for their antiviral properties in vitro. These compounds are N1 analogues of formycin B. Preliminary results from this research indicated antiviral activity, warranting further investigation into this class of compounds. The specific antiviral data from these preliminary tests are not detailed in the abstract.
Another area of research has explored the potential for the related pyrazolo[3,4-d]pyrimidine scaffold to serve as a core structure for agents against flaviviruses, such as Dengue virus (DENV) and Zika virus (ZIKV). nih.gov This suggests that the broader class of pyrazolopyrimidines is considered a promising starting point for the discovery of new antiviral chemotypes. nih.gov
| Compound Class | Target Virus Group | Key Findings | Citation |
|---|---|---|---|
| 1-β-D-ribofuranosyl-3-methyl-6-substituted-7H-pyrazolo[4,3-d]pyrimidin-7-ones | General (in vitro) | Preliminary results indicated antiviral activity. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Analogues | Flaviviruses (ZIKV, DENV) | Identified as a promising alternative scaffold for flavivirus inhibitors, though with low therapeutic indices in initial studies. | nih.gov |
Other Research Tool Applications (e.g., Cell Cycle Regulation Studies)
Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been identified as potent inhibitors of key enzymes involved in cell cycle regulation, making them valuable tools for cancer research. Specifically, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been developed as inhibitors of cyclin-dependent kinases (CDKs). nih.gov
CDKs are crucial for the progression of the cell cycle, and their dysregulation is a common feature of cancer cells. The development of inhibitors for these kinases is a major focus of oncology research. In one study, structural modifications of the pyrazolo[4,3-d]pyrimidine core led to the identification of novel nanomolar inhibitors of CDKs with significant antiproliferative activity. nih.gov
A key compound from this research, 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine, was studied in detail. X-ray crystallography confirmed that it binds competitively to the active site of CDK2/A2. Further cellular assays in lymphoma cell lines demonstrated that the compound functions by dephosphorylating CDK substrates like the retinoblastoma protein and RNA polymerase II, which ultimately leads to the induction of apoptosis. nih.gov
Interestingly, this compound also exhibited a dual mechanism of action by inducing the proteasome-dependent degradation of cyclin K. It is proposed to act as a "molecular glue," facilitating an interaction between CDK12 and DDB1, which results in the polyubiquitination and subsequent degradation of cyclin K. nih.gov This makes such compounds valuable research tools for studying the intricacies of the cell cycle and the effects of targeted protein degradation.
| Compound | Target | Mechanism of Action | Research Application | Citation |
|---|---|---|---|---|
| 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine | CDK2, CDK12 | Competitive kinase inhibitor; Induces cyclin K degradation | Study of cell cycle arrest and apoptosis; Investigation of targeted protein degradation | nih.gov |
Future Research Directions and Therapeutic Potential
Rational Design of Next-Generation 3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives
The rational design of next-generation derivatives of this compound is a key area of future research. This approach leverages an understanding of the structure-activity relationships (SAR) of existing pyrazolopyrimidine-based compounds to create new molecules with enhanced potency, selectivity, and pharmacokinetic properties. A primary focus in this area is the continued development of kinase inhibitors, as the pyrazolo[4,3-d]pyrimidine core is a well-established bioisostere of the adenine (B156593) ring of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. nih.govrsc.org
Future design strategies will likely involve the strategic modification of the this compound scaffold at its reactive positions. For instance, the chlorine atoms at the 3 and 5 positions can be selectively displaced with a variety of nucleophiles to introduce diverse functional groups. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target protein. By analyzing the SAR of existing pyrazolopyrimidine derivatives that have shown activity against kinases such as EGFR, CDK2, and pan-RAF, researchers can make informed decisions about which moieties to introduce to enhance efficacy and selectivity. nih.govrsc.orgrsc.org
The table below outlines a rational design approach for generating next-generation derivatives from this compound, based on established SAR for related pyrazolopyrimidine kinase inhibitors.
| Position for Modification | Rationale Based on Known SAR | Potential Functional Groups to Introduce | Desired Outcome |
| C3 | Introduction of moieties that can interact with the solvent-exposed region of the kinase active site. | Substituted anilines, aliphatic amines, small heterocyclic rings. | Improved potency and selectivity. |
| C5 | Introduction of groups that can form hydrogen bonds or hydrophobic interactions within the ATP-binding pocket. | Aryl groups, alkyl groups, groups with hydrogen bond donors/acceptors. | Enhanced binding affinity and target engagement. |
| N1 | Modification can influence solubility, metabolic stability, and interactions with the ribose-binding pocket. | Alkyl chains, substituted phenyl rings, solubilizing groups. | Improved pharmacokinetic properties. |
Exploration of Novel Biological Targets for the Pyrazolo[4,3-d]pyrimidine Scaffold
While the pyrazolo[4,3-d]pyrimidine scaffold is well-explored for its anticancer properties, particularly as kinase inhibitors, future research will undoubtedly focus on identifying and validating novel biological targets for derivatives of this compound. The structural diversity that can be achieved from this starting material opens up the possibility of discovering compounds with entirely new mechanisms of action and therapeutic applications. ekb.eg
One promising area of exploration is in the field of anti-inflammatory agents. Certain pyrazolo[4,3-d]pyrimidine derivatives have demonstrated the ability to suppress the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory diseases. nih.gov Further investigation into the specific molecular targets within inflammatory pathways could lead to the development of novel anti-inflammatory drugs.
Another avenue for future research is the development of antiviral and antimicrobial agents. The structural similarity of the pyrazolo[4,3-d]pyrimidine core to purine (B94841) nucleosides suggests that its derivatives could interfere with viral or microbial nucleic acid synthesis or other essential enzymatic processes. ekb.eg Screening of compound libraries derived from this compound against a panel of viruses and bacteria could uncover new leads for infectious disease therapies.
The following table summarizes potential novel biological targets for derivatives of this compound.
| Therapeutic Area | Potential Biological Target Class | Examples of Specific Targets | Rationale |
| Inflammation | Cytokine signaling pathways | TLR4, p38 MAPK | Demonstrated anti-inflammatory activity of some pyrazolo[4,3-d]pyrimidines. nih.gov |
| Infectious Diseases | Viral enzymes, bacterial metabolic enzymes | Reverse transcriptase, DNA gyrase | Structural analogy to purines suggests potential for enzyme inhibition. ekb.eg |
| Neurodegenerative Diseases | Kinases involved in neuronal signaling, protein aggregation pathways | GSK-3β, Tau protein | Modulation of CNS-related targets has been reported for some pyrazolopyrimidines. |
| Cardiovascular Diseases | Kinases and enzymes involved in cardiovascular function | Rho-kinase, phosphodiesterases | Some pyrazolopyrimidine derivatives have shown cardiovascular effects. |
Development of Advanced Synthetic Strategies for Complex and Diverse Derivatives
The full therapeutic potential of the this compound scaffold can only be realized through the development of advanced and efficient synthetic strategies to generate a wide range of complex and diverse derivatives. Future research in this area will focus on moving beyond traditional synthetic methods to embrace modern techniques that allow for greater control over regioselectivity, stereochemistry, and molecular complexity.
One key direction is the application of divergent synthesis, where the this compound core serves as a branching point to create a multitude of structurally distinct compounds. sci-hub.sersc.org This can be achieved through the selective and sequential functionalization of the chloro- and N-H positions. The differential reactivity of the two chlorine atoms can be exploited to introduce different substituents at the C3 and C5 positions in a controlled manner.
Furthermore, the integration of modern synthetic methodologies such as microwave-assisted synthesis, flow chemistry, and multicomponent reactions will be crucial. nih.gov These techniques can accelerate the synthesis of compound libraries, improve reaction yields, and allow for the construction of complex molecular architectures that are not easily accessible through conventional methods. Palladium-catalyzed cross-coupling reactions, for example, can be employed to introduce a wide variety of aryl and alkyl groups at the chloro-positions, significantly expanding the chemical diversity of the resulting derivatives. mdpi.com
Integration of Cheminformatics and Artificial Intelligence in Scaffold-Based Drug Discovery
The integration of cheminformatics and artificial intelligence (AI) is set to revolutionize the discovery and optimization of drugs derived from the this compound scaffold. These computational tools can significantly accelerate the drug discovery pipeline by enabling the rapid screening of virtual compound libraries, predicting the biological activity and pharmacokinetic properties of novel derivatives, and guiding the rational design of more effective and safer drugs.
Quantitative structure-activity relationship (QSAR) modeling will also play a crucial role in the optimization of lead compounds. By developing 3D-QSAR models, researchers can gain insights into the key structural features that are responsible for the biological activity of pyrazolo[4,3-d]pyrimidine derivatives. This information can then be used to design new compounds with improved potency and selectivity. Molecular dynamics simulations will provide a deeper understanding of the binding modes and interactions of these compounds with their target proteins at an atomic level.
Investigation of Multi-Targeting Approaches for Complex Disease Therapies
The traditional "one-target, one-drug" paradigm is often insufficient for treating complex multifactorial diseases such as cancer and neurodegenerative disorders. Consequently, there is a growing interest in the development of multi-targeting drugs that can simultaneously modulate multiple biological targets involved in a disease pathway. The pyrazolo[4,3-d]pyrimidine scaffold, with its ability to be extensively decorated with diverse functional groups, is an ideal platform for the design of such multi-target agents.
Future research will focus on the rational design of this compound derivatives that can act as dual or multiple kinase inhibitors. For example, compounds that can simultaneously inhibit both EGFR and VEGFR-2 could offer a more effective approach to cancer therapy by targeting both tumor cell proliferation and angiogenesis. rsc.org The development of pan-RAF inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold is another promising direction. nih.gov
The exploration of multi-targeting approaches extends beyond kinase inhibition. Derivatives of this compound could be designed to interact with a combination of targets from different protein families, such as kinases and G-protein coupled receptors, to achieve a synergistic therapeutic effect.
Mechanistic Elucidation of Emerging Biological Activities
As new derivatives of this compound with novel biological activities are discovered, it will be crucial to elucidate their underlying mechanisms of action. A thorough understanding of how these compounds interact with their biological targets and modulate cellular pathways is essential for their further development as therapeutic agents.
Future research in this area will employ a range of biochemical and cell-based assays to investigate the molecular mechanisms of action of promising new compounds. For example, if a derivative shows potent anticancer activity, studies will be conducted to determine if it induces apoptosis, causes cell cycle arrest, or inhibits cell migration. Flow cytometry and Western blotting are powerful techniques that can be used to investigate these cellular processes.
Furthermore, identifying the direct molecular targets of these compounds will be a key research objective. This can be achieved through techniques such as chemical proteomics and thermal shift assays. Once the target is identified, further studies will be needed to characterize the binding interactions and the downstream signaling pathways that are affected by the compound.
The following table outlines key mechanistic studies for the elucidation of emerging biological activities of this compound derivatives.
| Biological Activity | Key Mechanistic Questions to Address | Experimental Approaches |
| Anticancer | Does the compound induce apoptosis? Does it cause cell cycle arrest? What is the primary molecular target? | Flow cytometry, Western blotting, kinase profiling, chemical proteomics. |
| Anti-inflammatory | Which inflammatory pathways are modulated? Does the compound inhibit the production of specific cytokines? | ELISA, qPCR, reporter gene assays. |
| Antiviral | Does the compound inhibit viral replication? Does it target a specific viral enzyme? | Plaque reduction assays, enzyme inhibition assays. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrazole precursors with chlorinated pyrimidine intermediates. Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (80–100°C), and use of catalysts like KOH or NaOAc. For example, halogenation steps may require POCl₃ or SOCl₂ under reflux conditions . Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) and employing microwave-assisted synthesis to reduce reaction time .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and chlorine-substituted carbons (δ 140–150 ppm). Absence of ethoxy group signals (δ 1.2–1.4 ppm) confirms de-esterification .
- IR Spectroscopy : Confirm C-Cl stretches (650–750 cm⁻¹) and pyrazole/pyrimidine ring vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 215 for [M+H]⁺) and isotopic patterns consistent with chlorine .
Q. What strategies are effective in evaluating the antimicrobial activity of this compound derivatives?
- Methodological Answer : Conduct agar diffusion assays using reference strains (e.g., Staphylococcus aureus, Escherichia coli). Prepare test concentrations (1–5 mg/mL in DMSO) and measure inhibition zones. Compare activity to positive controls (e.g., Chloramphenicol). Note that inactivity against fungi (e.g., Candida albicans) may reflect selective targeting of bacterial enzymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups in this compound responsible for kinase inhibition?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or methyl groups). Test inhibitory activity against kinase panels (e.g., TRKA, VEGFR2) using ATP-competitive assays. Molecular docking (e.g., AutoDock Vina) can predict binding interactions, prioritizing substitutions at positions 3 and 5 for enhanced affinity .
Q. What advanced spectroscopic techniques resolve ambiguities in the structural elucidation of halogenated pyrazolo[4,3-d]pyrimidine derivatives?
- Methodological Answer : Employ 2D NMR (HSQC, HMBC) to correlate ambiguous proton-carbon couplings, distinguishing between regioisomers. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of chlorine positioning and dihedral angles . High-resolution mass spectrometry (HRMS) with <2 ppm error ensures accurate molecular formula assignment .
Q. What in vitro models are appropriate for assessing the pharmacokinetic properties of this compound?
- Methodological Answer : Use Caco-2 cell monolayers to evaluate intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption). Assess metabolic stability via hepatocyte incubation (t½ >30 mins desirable). Plasma protein binding can be quantified using equilibrium dialysis (>90% binding may limit bioavailability) .
Data Interpretation & Contradictions
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines for MIC testing) to minimize variability. For inconsistent kinase inhibition results, validate using orthogonal assays (e.g., Western blotting for phosphorylation levels). Statistical tools (e.g., ANOVA with Tukey’s post-hoc test) can identify significant differences attributable to substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
